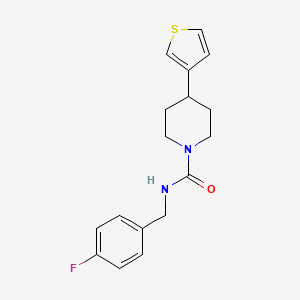

N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

描述

N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a thiophene ring at the 4-position and a 4-fluorobenzyl carboxamide group at the 1-position. The fluorobenzyl moiety enhances lipophilicity and metabolic stability, while the thiophene heterocycle contributes to electronic diversity and π-stacking interactions.

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-thiophen-3-ylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2OS/c18-16-3-1-13(2-4-16)11-19-17(21)20-8-5-14(6-9-20)15-7-10-22-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALFHOBRUOZBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

Attachment of the Thiophenyl Group: The thiophenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods: Industrial production of N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and process automation.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the electrophile used.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The following table summarizes critical structural variations among piperidine-carboxamide derivatives:

*Abbreviations: FP = fluorophenyl; PC = piperidinecarboxamide

Structural Insights:

- Thiophene vs. Sulfonyl/Aryl Groups: The target compound’s thiophene ring introduces sulfur-based electronic effects, enhancing π-π interactions compared to sulfonyl () or purely aromatic substituents (e.g., PF750’s quinoline) .

- Fluorobenzyl vs.

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

- Lipophilicity (logP): Thiophene-containing derivatives typically exhibit moderate logP values (~2.5–3.5), favorable for CNS penetration.

- Metabolic Stability: Fluorinated aromatic groups (e.g., 4-fluorobenzyl) resist oxidative metabolism better than non-fluorinated analogs like Compound 6’s 4-fluorophenyl . Thiophene rings may undergo CYP450-mediated oxidation, requiring structural optimization for improved stability.

生物活性

N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a synthetic compound belonging to the class of piperidine carboxamides. This compound has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and pharmacological applications.

Chemical Structure

The molecular structure of N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide can be represented as follows:

This structure includes a piperidine ring substituted with a 4-fluorobenzyl group and a thiophene moiety, which may contribute to its biological properties.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on various enzymes. Notably, it has been evaluated for its activity against Agaricus bisporus tyrosinase (AbTYR), an enzyme involved in melanin biosynthesis. The compound demonstrated competitive inhibition with an IC50 value indicative of its potency.

Table 1: Inhibitory Activity of N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

| Compound | Target Enzyme | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide | AbTYR | 26.0 | Competitive Inhibition |

The docking analysis suggested that the compound binds effectively to the active site of the enzyme, forming significant interactions with key amino acid residues, which is critical for its inhibitory activity .

Case Studies

In a recent study focusing on piperazine derivatives, compounds similar to N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide were synthesized and tested for their biological activities. The results indicated that derivatives with fluorinated aromatic groups exhibited enhanced inhibitory effects against tyrosinase, supporting the hypothesis that fluorine substitution can modulate biological activity .

Pharmacological Implications

The biological activity of N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide suggests potential applications in dermatological treatments aimed at reducing hyperpigmentation through tyrosinase inhibition. Additionally, its structural characteristics may allow for further modifications leading to improved efficacy and selectivity against various targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。